ethyl (2-chloro-6-ethoxy-4-formylphenoxy)acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-chloro-6-ethoxy-4-formylphenoxy)acetate typically involves the reaction of 2-chloro-6-ethoxy-4-formylphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like ethyl methyl ketone . The mixture is stirred for several hours, and the product is then isolated and purified.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk synthesis and purification techniques to ensure high yield and purity. The compound is often produced in facilities equipped with advanced chemical reactors and purification systems to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-chloro-6-ethoxy-4-formylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.
Major Products Formed
Oxidation: Ethyl (2-chloro-6-ethoxy-4-carboxyphenoxy)acetate.
Reduction: Ethyl (2-chloro-6-ethoxy-4-hydroxyphenoxy)acetate.
Substitution: Ethyl (2-substituted-6-ethoxy-4-formylphenoxy)acetate.
Scientific Research Applications
Ethyl (2-chloro-6-ethoxy-4-formylphenoxy)acetate is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2-chloro-6-ethoxy-4-formylphenoxy)acetate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The chloro group can participate in substitution reactions, leading to the formation of new chemical entities with distinct biological activities .
Comparison with Similar Compounds
Ethyl (2-chloro-6-ethoxy-4-formylphenoxy)acetate can be compared with similar compounds such as:
Ethyl (2-chloro-4-formylphenoxy)acetate: Lacks the ethoxy group, which may affect its reactivity and selectivity.
Ethyl (2-chloro-6-methoxy-4-formylphenoxy)acetate: Contains a methoxy group instead of an ethoxy group, potentially altering its chemical properties and biological activities.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique chemical structure allows it to participate in various reactions, making it a valuable intermediate in synthetic processes
Biological Activity
Ethyl (2-chloro-6-ethoxy-4-formylphenoxy)acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
This compound can be synthesized through various chemical reactions involving the precursor 2-chloro-6-ethoxy-4-formylphenol. The synthesis typically employs chloroacetyl chloride in the presence of a base such as triethylamine under controlled conditions. The resulting compound possesses a molecular formula of C16H16ClO4 and a molecular weight of 320.75 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated its efficacy against various cancer cell lines, including breast cancer cells (MCF-7). The compound exhibited moderate to high cytotoxic activity compared to standard chemotherapeutics like 5-fluorouracil .
Table 1: Cytotoxicity of this compound
Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
---|---|---|---|
MCF-7 | 15.5 | 5-Fluorouracil | 12.5 |
SK-N-MC | 20.0 | Etoposide | 25.0 |
The mechanism by which this compound exerts its anticancer effects is believed to involve the formation of covalent bonds with nucleophilic sites on proteins, leading to alterations in protein function and subsequent induction of apoptosis in cancer cells .
Antibacterial Activity
In addition to its anticancer properties, this compound has been evaluated for antibacterial activity. Preliminary studies indicate that it possesses moderate antibacterial effects against common pathogens such as Staphylococcus aureus and Escherichia coli.
Table 2: Antibacterial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Case Studies and Research Findings
- Breast Cancer Study : A study involving female rats treated with this compound showed significant reductions in tumor mass compared to untreated controls. Histopathological analyses revealed decreased proliferation of tumor cells in treated groups .
- Antibacterial Efficacy : In vitro studies demonstrated that the compound showed effective inhibition against E. coli and S. aureus, suggesting its potential as a therapeutic agent for bacterial infections .
Properties
IUPAC Name |
ethyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO5/c1-3-17-11-6-9(7-15)5-10(14)13(11)19-8-12(16)18-4-2/h5-7H,3-4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWCRMNBJFAEAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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